7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-Amino-3-vinylcephalosporanic acid (7-AVCA) is a crucial intermediate in the synthesis of third-generation cephalosporin antibiotics, such as cefixime and cefdinir . These antibiotics are known for their broad-spectrum antimicrobial activity and are widely used to treat various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Amino-3-vinylcephalosporanic acid typically involves the use of 7-phenylacetylamino-3-chloromethyl cephalosporanic acid as a starting material. This compound is reacted with sodium iodide and triphenylphosphine in a mixed system of organic solvent and water to generate a phosphonium salt . The reaction conditions include a temperature range of 25-35°C and a molar ratio of 1:1:1.05 for the starting material, sodium iodide, and triphenylphosphine . The phosphonium salt is then converted to the corresponding phosphorus ylide, which reacts with formaldehyde to form the desired product .
Industrial Production Methods: The industrial production of 7-Amino-3-vinylcephalosporanic acid involves similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with high product yield and minimal waste generation . The recovery of sodium iodide and formaldehyde is also achieved, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-3-vinylcephalosporanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly at the amino and vinyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed.
Major Products Formed: The major products formed from these reactions include various cephalosporin derivatives with enhanced antimicrobial properties .
Scientific Research Applications
7-Amino-3-vinylcephalosporanic acid is extensively used in scientific research due to its role as a key intermediate in the synthesis of cephalosporin antibiotics . Its applications include:
Chemistry: Used in the synthesis of novel cephalosporin derivatives with improved pharmacological properties.
Biology: Studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Utilized in the development of new antibiotics to combat resistant bacterial strains.
Industry: Employed in the large-scale production of cephalosporin antibiotics.
Mechanism of Action
The mechanism of action of 7-Amino-3-vinylcephalosporanic acid involves its conversion to active cephalosporin antibiotics, which inhibit bacterial cell wall synthesis . The compound targets penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to bacterial cell lysis and death .
Comparison with Similar Compounds
7-Aminocephalosporanic Acid (7-ACA): Another key intermediate in cephalosporin synthesis, used to produce various cephalosporin antibiotics.
7-Aminodeacetoxycephalosporanic Acid (7-ADCA): Similar to 7-ACA, used in the synthesis of cephalosporin derivatives.
Uniqueness of 7-Amino-3-vinylcephalosporanic Acid: 7-Amino-3-vinylcephalosporanic acid is unique due to its vinyl group, which allows for the synthesis of specific cephalosporin derivatives with distinct antimicrobial properties . This makes it a valuable intermediate in the development of new antibiotics .
Properties
Molecular Formula |
C9H10N2O3S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
(6S)-7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3S/c1-2-4-3-15-8-5(10)7(12)11(8)6(4)9(13)14/h2,5,8H,1,3,10H2,(H,13,14)/t5?,8-/m0/s1 |
InChI Key |
GQLGFBRMCCVQLU-DWHDZERNSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@H](C(C2=O)N)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Origin of Product |
United States |
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